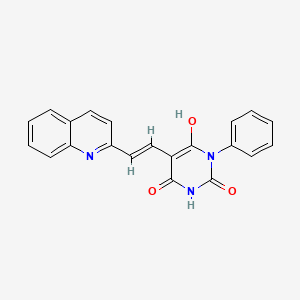![molecular formula C33H39N3 B15030108 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline](/img/structure/B15030108.png)
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline has several scientific research applications:
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The indole moiety allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide and N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . What sets 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline apart is its unique structure that allows for diverse chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C33H39N3 |
|---|---|
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline |
InChI |
InChI=1S/C33H39N3/c1-5-7-21-36(22-8-6-2)26-19-17-25(18-20-26)33(31-23(3)34-29-15-11-9-13-27(29)31)32-24(4)35-30-16-12-10-14-28(30)32/h9-20,33-35H,5-8,21-22H2,1-4H3 |
Clave InChI |
KLRGVIMNMCLAJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15030033.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B15030035.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15030042.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15030050.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15030058.png)
![ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15030061.png)
![5-Phenyl-2-({[2-(4-propanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B15030070.png)
![5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15030077.png)
![3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B15030078.png)
![9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15030083.png)
![6-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine](/img/structure/B15030092.png)

